zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride
Description
Zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride is a diazonium salt complexed with zinc tetrachloride. Structurally, it consists of a benzenediazonium ion substituted with a methoxy group (-OCH₃) at the 3-position and a pyrrolidin-1-yl group (a five-membered nitrogen-containing ring) at the 4-position, coordinated with zinc chloride (ZnCl₄²⁻). This compound is part of a broader class of benzenediazonium tetrachlorozincates, which are known for their reactivity and sensitivity to external stimuli such as heat, light, or shock .
Diazonium salts are typically unstable in isolation but are stabilized in complexes with metals like zinc. Such compounds are often intermediates in the synthesis of azo dyes, pharmaceuticals, or catalysts .
Properties
CAS No. |
67828-56-2 |
|---|---|
Molecular Formula |
C22H28Cl4N6O2Zn |
Molecular Weight |
615.7 g/mol |
IUPAC Name |
zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C11H14N3O.4ClH.Zn/c2*1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;;;;;/h2*4-5,8H,2-3,6-7H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
YQJWFSQMAGKGNT-UHFFFAOYSA-J |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride typically involves the diazotization of 3-methoxy-4-pyrrolidin-1-ylbenzene followed by complexation with zinc chloride. The reaction conditions often require a low-temperature environment to stabilize the diazonium ion. The general steps are as follows:
Diazotization: 3-methoxy-4-pyrrolidin-1-ylbenzene is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Complexation: The resulting diazonium salt is then reacted with zinc chloride (ZnCl2) to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide (KI) or copper(I) chloride (CuCl) in aqueous conditions.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium borohydride (NaBH4) or stannous chloride (SnCl2) in acidic conditions.
Major Products
Substitution: Formation of halogenated or hydroxylated derivatives.
Coupling: Formation of azo dyes.
Reduction: Formation of 3-methoxy-4-pyrrolidin-1-ylbenzene.
Scientific Research Applications
Zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride has several applications in scientific research:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicinal Chemistry: Potential use in drug discovery due to its unique structural features.
Photocatalysis: Employed in photocatalytic hydrogen evolution reactions due to its ability to form stable complexes with good light absorption properties.
Mechanism of Action
The mechanism of action of zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride involves its interaction with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential applications in bioconjugation and drug targeting. The zinc ion can also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride with structurally related benzenediazonium-zinc complexes.
Structural and Functional Differences
*Estimated based on analogous structures.
Stability and Reactivity
- Target Compound : The electron-donating methoxy and pyrrolidinyl groups may increase stability compared to unsubstituted or electron-deficient analogs. However, as a diazonium complex, it likely remains sensitive to decomposition under heat or friction .
- Di(benzenediazonium)zinc tetrachloride : Highly unstable; documented to explode upon drying. The absence of stabilizing substituents exacerbates reactivity risks .
- 2,5-Dichloro Analogue : Dichloro substituents withdraw electron density, reducing the diazonium ion’s stability. This compound is prone to rapid decomposition, limiting its utility outside controlled environments .
Research Findings and Industrial Relevance
Recent studies highlight the role of substituents in modulating the reactivity of diazonium-zinc complexes. For instance, hydrophilic groups (e.g., hydroxyethyl in ) improve solubility for solution-phase reactions, while bulky groups (e.g., pyrrolidinyl) may reduce unintended side reactions in catalysis . However, safety remains a critical concern; all analogs require stringent storage protocols (e.g., refrigeration, moisture-free environments) .
In industrial settings, zinc-containing diazonium salts are less prevalent than simpler zinc compounds (e.g., zinc sulfate, zinc chloride) due to their instability. However, niche applications in specialty chemistry persist, particularly where diazonium intermediates are unavoidable .
Biological Activity
Chemical Structure and Properties
The compound comprises a zinc ion coordinated with a diazonium moiety (3-methoxy-4-pyrrolidin-1-ylbenzenediazonium) and is associated with tetrachloride ions. The diazonium group is known for its reactivity, particularly in electrophilic substitution reactions, which can influence biological systems.
Molecular Formula
- Molecular Formula : C₁₀H₁₃Cl₄N₂O
- Molecular Weight : 293.00 g/mol
The biological activity of this compound can be attributed to its interactions with cellular components, primarily through the following mechanisms:
- Electrophilic Reactions : The diazonium group can act as an electrophile, potentially modifying nucleophilic sites in proteins and nucleic acids, leading to altered cellular functions.
- Metal Ion Interaction : Zinc ions play crucial roles in various biochemical pathways, including enzyme function and gene expression regulation.
Biological Effects
Research indicates that compounds containing diazonium groups exhibit various biological effects:
- Antimicrobial Activity : Some studies suggest that diazonium compounds can exhibit antimicrobial properties by disrupting bacterial cell membranes.
- Cytotoxicity : The reactivity of the compound may lead to cytotoxic effects in certain cell lines, which could be harnessed for therapeutic applications.
Case Studies
Several studies have investigated the biological effects of similar compounds:
-
Antimicrobial Properties :
- A study on related diazonium compounds demonstrated significant antibacterial activity against E. coli and S. aureus, suggesting potential applications in antimicrobial therapies.
-
Cytotoxicity Assessment :
- Research involving cellular assays showed that certain pyrrolidinyl-substituted diazonium salts induced apoptosis in cancer cell lines, indicating their potential as anticancer agents.
-
Enzyme Inhibition :
- Investigations into enzyme interactions revealed that zinc-containing diazonium compounds could inhibit specific metalloproteins, affecting metabolic pathways.
Research Findings Table
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | 3-Methoxy-4-pyrrolidin-1-ylbenzenediazonium | Antimicrobial | Inhibited growth of E. coli and S. aureus |
| 2 | Related pyrrolidinyl diazonium salts | Cytotoxicity | Induced apoptosis in cancer cell lines |
| 3 | Zinc-containing diazonium salts | Enzyme inhibition | Inhibited metalloproteins affecting metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
